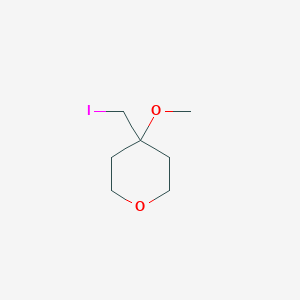
4-(Iodomethyl)-4-methoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-4-methoxyoxane is an organic compound characterized by the presence of an iodomethyl group and a methoxy group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-4-methoxyoxane typically involves the iodination of a precursor compound. One common method is the reaction of 4-methoxyoxane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:
4-Methoxyoxane+IodomethaneNaHthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-4-methoxyoxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted oxane derivatives.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of 4-methoxyoxane-4-carboxaldehyde or 4-methoxyoxane-4-carboxylic acid.
Reduction: Formation of 4-methoxyoxane.
Scientific Research Applications
4-(Iodomethyl)-4-methoxyoxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-4-methoxyoxane depends on its specific application. In organic synthesis, the compound acts as an electrophile, facilitating nucleophilic substitution reactions. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4-methoxyoxane: Similar in structure but contains a bromomethyl group instead of an iodomethyl group.
4-(Chloromethyl)-4-methoxyoxane: Contains a chloromethyl group instead of an iodomethyl group.
4-(Hydroxymethyl)-4-methoxyoxane: Contains a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
4-(Iodomethyl)-4-methoxyoxane is unique due to the presence of the iodomethyl group, which is more reactive than bromomethyl or chloromethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions.
Properties
Molecular Formula |
C7H13IO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4-(iodomethyl)-4-methoxyoxane |
InChI |
InChI=1S/C7H13IO2/c1-9-7(6-8)2-4-10-5-3-7/h2-6H2,1H3 |
InChI Key |
WMKKCMBYPBEDSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13276922.png)
![2-[Methyl(prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13276924.png)



![2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13276951.png)
![2-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13276957.png)

![1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione](/img/structure/B13276969.png)


![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13276993.png)
